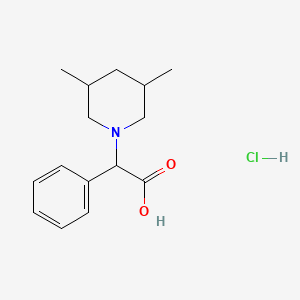
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(3,5-Dimethylpiperidin-1-yl)-2-phenylacetic acid hydrochloride include other piperidine derivatives and phenylacetic acid derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effects. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1956306-20-9 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11-8-12(2)10-16(9-11)14(15(17)18)13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10H2,1-2H3,(H,17,18);1H |
InChI Key |
ROGSUMBFLSFAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


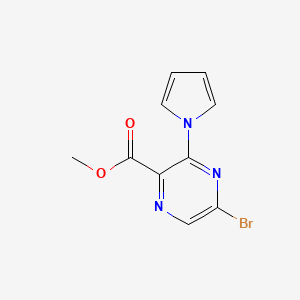

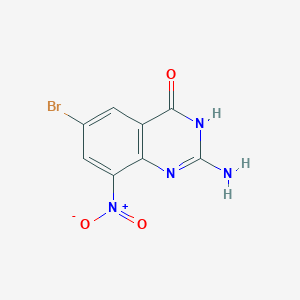
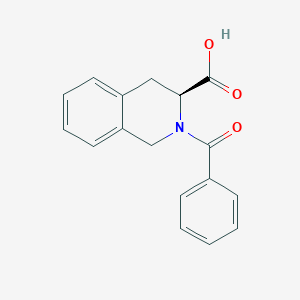

![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
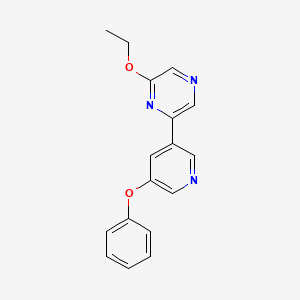
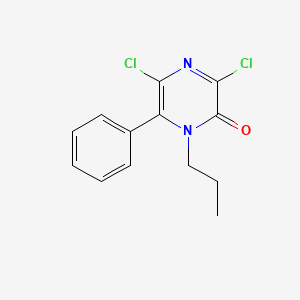
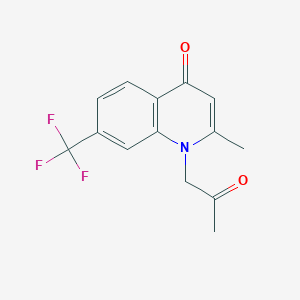


![2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B11841571.png)
![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)

